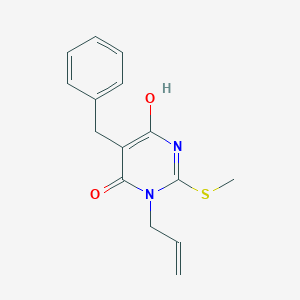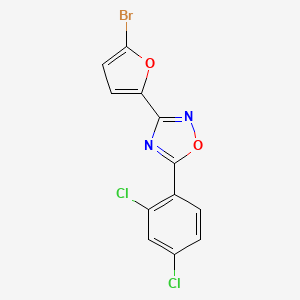![molecular formula C15H26N2O2 B6136315 1-[(1-propionyl-4-piperidinyl)carbonyl]azepane](/img/structure/B6136315.png)
1-[(1-propionyl-4-piperidinyl)carbonyl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-propionyl-4-piperidinyl)carbonyl]azepane, commonly known as PACAP-27, is a neuropeptide that has gained significant attention in the scientific community for its potential therapeutic applications. PACAP-27 is a member of the vasoactive intestinal peptide (VIP) family and is widely distributed in the central and peripheral nervous systems.
Mécanisme D'action
PACAP-27 exerts its effects through binding to three different receptors: PAC1, VPAC1, and VPAC2. The PAC1 receptor is mainly responsible for the neuroprotective effects of PACAP-27, while the VPAC1 and VPAC2 receptors mediate its effects on the cardiovascular and immune systems. The binding of PACAP-27 to its receptors activates a variety of intracellular signaling pathways, including cyclic AMP (cAMP), protein kinase A (PKA), and extracellular signal-regulated kinase (ERK).
Biochemical and Physiological Effects:
PACAP-27 has been shown to have a variety of biochemical and physiological effects. It can increase cerebral blood flow, reduce oxidative stress, and inhibit apoptosis. PACAP-27 also has anti-inflammatory effects and can modulate the immune response. In addition, it has been shown to enhance synaptic plasticity and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PACAP-27 in lab experiments is its specificity for the PAC1 receptor, which allows for targeted effects. However, PACAP-27 can be difficult to work with due to its instability and short half-life. Additionally, the cost of synthesizing PACAP-27 can be prohibitive for some researchers.
Orientations Futures
There are several potential future directions for research on PACAP-27. One area of interest is the development of PAC1 receptor agonists and antagonists for therapeutic use. Another area of research is the use of PACAP-27 in combination with other drugs for enhanced neuroprotection. Additionally, further study is needed to fully understand the mechanisms underlying the effects of PACAP-27 on the immune system and cardiovascular system.
Méthodes De Synthèse
PACAP-27 can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves coupling the amino acid residues in a stepwise manner on a solid support. The synthesized peptide is then cleaved from the support and purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
PACAP-27 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects against ischemic injury, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. PACAP-27 has also been studied for its potential use in treating migraine headaches, depression, and anxiety disorders.
Propriétés
IUPAC Name |
1-[4-(azepane-1-carbonyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-2-14(18)16-11-7-13(8-12-16)15(19)17-9-5-3-4-6-10-17/h13H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPESLKOPUCPCQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Azepane-1-carbonyl)piperidin-1-yl]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxyphenyl)-4-[1-(2-thienylacetyl)-3-piperidinyl]piperazine](/img/structure/B6136233.png)
![2-{[2-(3-cyclohexylpropanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B6136235.png)
![N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methoxyphenyl)urea](/img/structure/B6136247.png)
![3-(4-chlorophenyl)-N,N-dimethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-sulfonamide](/img/structure/B6136256.png)

![N-benzyl-N-(cyclopropylmethyl)-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6136270.png)
![6-(3-fluoro-4-methoxyphenyl)-3-[(3-methoxy-1-piperidinyl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6136271.png)
![3,5-bis(difluoromethyl)-1-{[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6136280.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide](/img/structure/B6136285.png)
![2-(4-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-cyclopentyl-2-piperazinyl)ethanol](/img/structure/B6136298.png)


![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[3-(3-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6136310.png)
![3-[(3-methoxyphenoxy)methyl]-1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6136312.png)